1,1'-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one)
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Overview
Description
1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) is a chemical compound with the molecular formula C10H14N2O2. This compound features a piperazine ring substituted with two 2-methylprop-2-en-1-one groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) typically involves the reaction of piperazine with 2-methylprop-2-en-1-one under specific conditions. One common method involves the use of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the 2-methylprop-2-en-1-one groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide in ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction, affecting its chemical properties and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): This compound is similar in structure but contains chloroethanone groups instead of 2-methylprop-2-en-1-one groups.
1,4-Diacryloylpiperazine: This compound features acrylate groups instead of 2-methylprop-2-en-1-one groups
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
17308-56-4 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-1-[4-(2-methylprop-2-enoyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)11(15)13-5-7-14(8-6-13)12(16)10(3)4/h1,3,5-8H2,2,4H3 |
InChI Key |
UYJCRMOPNVBSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCN(CC1)C(=O)C(=C)C |
Origin of Product |
United States |
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